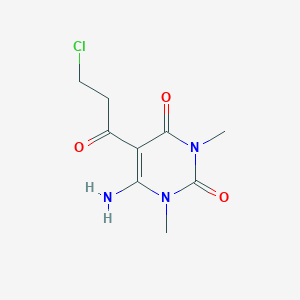

Methyl 2,5,6-trimethoxynicotinate

Vue d'ensemble

Description

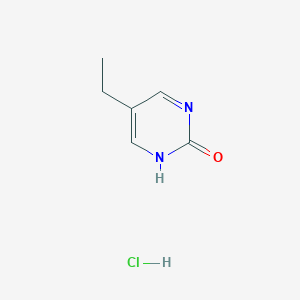

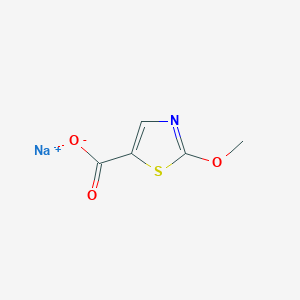

“Methyl 2,5,6-trimethoxynicotinate” is a chemical compound with the molecular formula C10H13NO5. It is used for research purposes .

Physical And Chemical Properties Analysis

“Methyl 2,5,6-trimethoxynicotinate” has a molecular weight of 227.21 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Heterocyclic Derivatives Synthesis

The study on the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones highlights the development of a method for preparing heterocyclic derivatives, which are crucial as building blocks for compounds with potential biological activities. This research underscores the importance of methylation processes in enhancing the yield and specificity of synthetic pathways for creating complex organic molecules with significant applications in medicinal chemistry and drug development Janin et al., 1999.

Polyanionic Ligand Platforms

Research on the reactions of trimethylaluminum with hexaprotic phosphazenes demonstrates the formation of multinuclear arrays of [AlMe2]+ and [AlMe]2+, showing how subtle variations in steric properties can influence reaction pathways and aggregation levels. This work contributes to our understanding of metal-ligand interactions and has potential applications in the development of catalysts and materials synthesis Richards et al., 2019.

Thermal Rearrangement of Cyanurates

The thermal rearrangement study of 2,4,6-trimethoxy-1,3,5-triazine sheds light on the mechanisms of methyl transfer and the impact of molecular packing on reactivity. These findings are relevant for understanding solid-state reactions and developing new materials with tailored properties through precise control of molecular rearrangements Kaftory & Handelsman-Benory, 1994.

Nickel/Photoredox-Catalyzed Methylation

A novel approach for the methylation of (hetero)aryl chlorides using nickel/photoredox catalysis with trimethyl orthoformate as a methyl source offers a gentle and efficient method for functionalizing organic molecules. This technique could significantly impact the synthesis of pharmaceuticals, agrochemicals, and organic materials by providing a sustainable alternative to traditional methylation methods Kariofillis et al., 2020.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators . This suggests that Methyl 2,5,6-trimethoxynicotinate may also interact with blood vessels to enhance local blood flow.

Mode of Action

Methyl nicotinate, a related compound, is thought to promote the release of prostaglandin d2, which acts locally due to its short half-life . It is possible that Methyl 2,5,6-trimethoxynicotinate may have a similar mode of action.

Biochemical Pathways

Related compounds such as methyl nicotinate are known to induce vasodilation of peripheral blood capillaries , suggesting that Methyl 2,5,6-trimethoxynicotinate may also influence vascular pathways.

Result of Action

Related compounds such as methyl nicotinate are known to enhance local blood flow at the site of application , suggesting that Methyl 2,5,6-trimethoxynicotinate may have similar effects.

Propriétés

IUPAC Name |

methyl 2,5,6-trimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUMIQBYANWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid](/img/structure/B1402877.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)

![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)